3-Phenyl-7-hydrazinocoumarin

Description

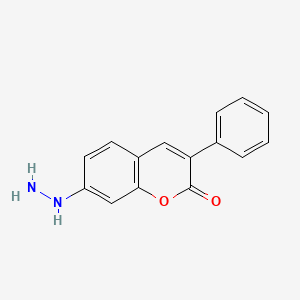

3-Phenyl-7-hydrazinocoumarin is a synthetic coumarin derivative characterized by a phenyl group at the 3-position and a hydrazino (-NH-NH₂) substituent at the 7-position of the coumarin scaffold. Coumarins are heterocyclic compounds with a benzopyrone framework, widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

7-hydrazinyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-17-12-7-6-11-8-13(10-4-2-1-3-5-10)15(18)19-14(11)9-12/h1-9,17H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNQBFQJAPNXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)NN)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-7-hydrazinocoumarin typically involves the condensation of 3-phenylcoumarin with hydrazine. One common method is the reaction of 3-phenylcoumarin with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds smoothly, yielding this compound as the primary product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-7-hydrazinocoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

3-Phenyl-7-hydrazinocoumarin has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of dyes, optical brighteners, and other industrial products

Mechanism of Action

The mechanism of action of 3-Phenyl-7-hydrazinocoumarin involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-phenyl-7-hydrazinocoumarin can be contextualized by comparing it to the following analogues:

3-Phenyl-7-hydroxycoumarin

- Synthesis : Synthesized via Perkin-Oglingro condensation of ortho-hydroxybenzaldehyde with phenylacetic acid, followed by hydrolysis (85–94% yield) .

- Antioxidant Activity: Evaluated using cyclic voltammetry (CV), oxygen radical absorbance capacity (ORAC), and electron spin resonance (ESR). Hydroxy derivatives exhibit strong radical scavenging due to the phenolic -OH group’s electron-donating capacity .

- Optical Properties: Derivatives like 3-benzyloxy-7-hydroxycoumarin show solvent-dependent fluorescence, with emission maxima shifting in polar solvents (e.g., 450 nm in ethanol) .

7-Amino-3-phenylcoumarin

- Structure: Substitution of the 7-hydroxyl group with an amino (-NH₂) group.

- Applications: Amino groups enhance solubility in acidic media and enable conjugation with biomolecules. The EC number 223-887-8 indicates regulatory recognition for industrial use .

- Limitations : Lower redox activity compared to hydroxy derivatives, as -NH₂ is less effective in stabilizing radical intermediates .

3-Acetylcoumarin

- Synthesis: Prepared from salicylaldehyde and methyl acetoacetate via Knoevenagel condensation (dark yellow precipitate, recrystallized in methanol) .

3-Benzyloxy-7-hydroxycoumarin

- Optical Behavior: Exhibits pronounced solvatochromism, with absorption maxima at 320–340 nm and emission at 400–450 nm. The benzyloxy group increases steric hindrance, reducing aggregation in non-polar solvents .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

Substituent Effects on Antioxidant Capacity: Hydroxy and hydrazino groups at the 7-position enhance antioxidant activity by stabilizing radicals through resonance and hydrogen bonding. For example, hydroxy-3-phenylcoumarins show oxidation potentials of 0.75–1.2 V, correlating with ORAC values >2.0 μM TE (Trolox equivalents) .

Synthetic Flexibility : The Perkin-Oglingro method () offers higher yields (>85%) compared to boron tribromide-mediated routes (), which require chromatographic separation.

Optical Tuning : Electron-donating groups (e.g., -OH, -NH₂) redshift absorption/emission spectra, making these compounds suitable for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.